molecular formula C13H18ClNO B13562347 6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride

6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride

Cat. No.: B13562347
M. Wt: 239.74 g/mol
InChI Key: OPXFMCCSVVPAOJ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a spiro[3.3]heptane core with a benzyloxy substituent and an azaspiro moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.

    Formation of the Azaspiro Moiety: The azaspiro moiety is formed by introducing an amine group through a substitution reaction.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The azaspiro moiety can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing novel pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the azaspiro moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Benzyloxy)spiro[3.3]heptan-2-amine hydrochloride
  • 6-(Benzyloxy)spiro[3.3]heptane-2-carboxylic acid
  • 1-[6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride

Uniqueness

6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyloxy and azaspiro moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

6-phenylmethoxy-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-2-4-11(5-3-1)10-15-12-8-13(9-12)6-7-14-13;/h1-5,12,14H,6-10H2;1H

InChI Key

OPXFMCCSVVPAOJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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